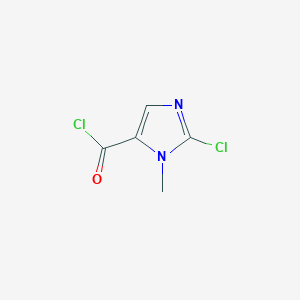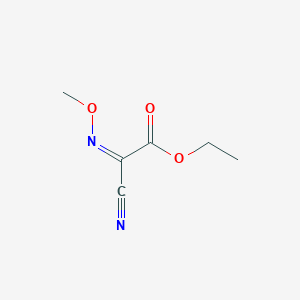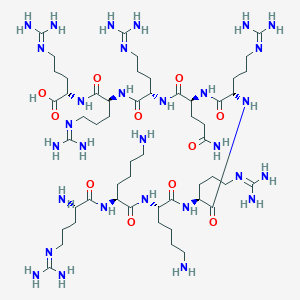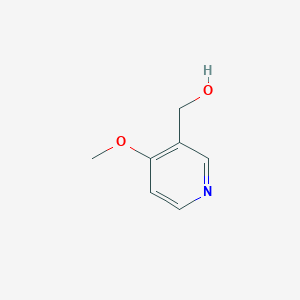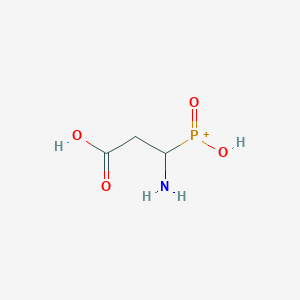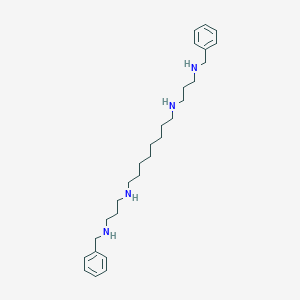
N,N'-Di-(3-((phenylmethyl)amino)propyl)-1,8-diaminooctane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N'-Di-(3-((phenylmethyl)amino)propyl)-1,8-diaminooctane, also known as DAPTA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DAPTA belongs to a class of compounds called peptidomimetics, which are small molecules that mimic the structure and function of peptides.
作用机制
The mechanism of action of N,N'-Di-(3-((phenylmethyl)amino)propyl)-1,8-diaminooctane involves its ability to bind to the HIV envelope protein gp120. This binding prevents the virus from entering host cells, thereby inhibiting viral replication. In addition, N,N'-Di-(3-((phenylmethyl)amino)propyl)-1,8-diaminooctane has been shown to inhibit the production of pro-inflammatory cytokines by blocking the activation of the NF-κB pathway.
生化和生理效应
N,N'-Di-(3-((phenylmethyl)amino)propyl)-1,8-diaminooctane has been shown to have several biochemical and physiological effects. In vitro studies have shown that N,N'-Di-(3-((phenylmethyl)amino)propyl)-1,8-diaminooctane inhibits the entry of HIV into host cells and inhibits the production of pro-inflammatory cytokines. In vivo studies have shown that N,N'-Di-(3-((phenylmethyl)amino)propyl)-1,8-diaminooctane reduces inflammation in animal models of inflammatory diseases.
实验室实验的优点和局限性
One of the advantages of using N,N'-Di-(3-((phenylmethyl)amino)propyl)-1,8-diaminooctane in lab experiments is its specificity for the HIV envelope protein gp120. This specificity allows for the selective inhibition of viral entry without affecting host cell function. However, one limitation of using N,N'-Di-(3-((phenylmethyl)amino)propyl)-1,8-diaminooctane is its relatively low potency compared to other HIV entry inhibitors.
未来方向
There are several future directions for research on N,N'-Di-(3-((phenylmethyl)amino)propyl)-1,8-diaminooctane. One area of research is the development of more potent HIV entry inhibitors based on the structure of N,N'-Di-(3-((phenylmethyl)amino)propyl)-1,8-diaminooctane. Another area of research is the use of N,N'-Di-(3-((phenylmethyl)amino)propyl)-1,8-diaminooctane as an anti-inflammatory agent in the treatment of inflammatory diseases. Finally, the use of N,N'-Di-(3-((phenylmethyl)amino)propyl)-1,8-diaminooctane in combination with other anti-HIV drugs is an area of research that could lead to more effective treatments for HIV/AIDS.
科学研究应用
N,N'-Di-(3-((phenylmethyl)amino)propyl)-1,8-diaminooctane has been studied extensively for its potential applications in scientific research. One of the main areas of research has been its use as a HIV entry inhibitor. N,N'-Di-(3-((phenylmethyl)amino)propyl)-1,8-diaminooctane has been shown to bind to the HIV envelope protein gp120, preventing the virus from entering host cells. In addition, N,N'-Di-(3-((phenylmethyl)amino)propyl)-1,8-diaminooctane has been studied for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines.
属性
CAS 编号 |
117654-73-6 |
|---|---|
产品名称 |
N,N'-Di-(3-((phenylmethyl)amino)propyl)-1,8-diaminooctane |
分子式 |
C28H46N4 |
分子量 |
438.7 g/mol |
IUPAC 名称 |
N,N'-bis[3-(benzylamino)propyl]octane-1,8-diamine |
InChI |
InChI=1S/C28H46N4/c1(3-11-19-29-21-13-23-31-25-27-15-7-5-8-16-27)2-4-12-20-30-22-14-24-32-26-28-17-9-6-10-18-28/h5-10,15-18,29-32H,1-4,11-14,19-26H2 |
InChI 键 |
ACAZYEPMRWHZOM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CNCCCNCCCCCCCCNCCCNCC2=CC=CC=C2 |
规范 SMILES |
C1=CC=C(C=C1)CNCCCNCCCCCCCCNCCCNCC2=CC=CC=C2 |
同义词 |
MDL 27391 MDL-27391 N,N'-di-(3-((phenylmethyl)amino)propyl)-1,8-diaminooctane |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



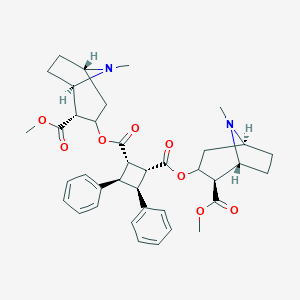

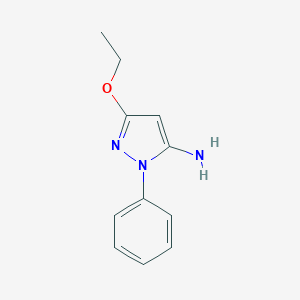
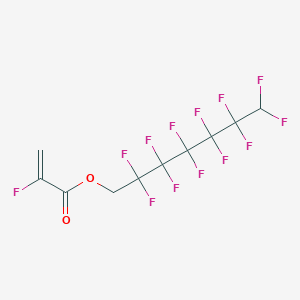
![6-Bromo-8-chloro-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B38538.png)


